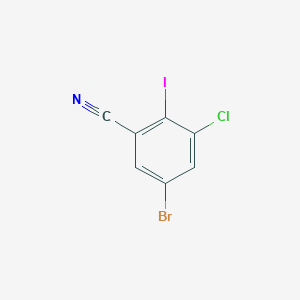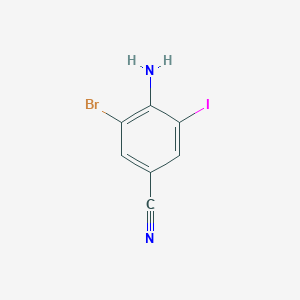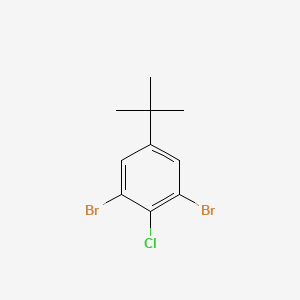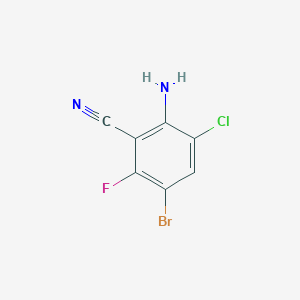
2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile
Vue d'ensemble
Description
“2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile” is a biochemical used for proteomics research . It is a heterocyclic building block that has been used in the synthesis of copper-ligand coordination complexes and 4-amino-3-benzimidazol-2-ylhydroquinolin-2-one-based multi-targeted receptor tyrosine kinase (RTK) inhibitors with anticancer activity .
Molecular Structure Analysis
The molecular formula of “2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile” is C7H3BrClFN2, and its molecular weight is 249.47 .Chemical Reactions Analysis
The ortho-positioning of the amine and nitrile substituents makes “2-Amino-5-fluorobenzonitrile” an ideal precursor for synthesizing heterocyclic compounds . It reacts with aminoethanol derivatives catalyzed by zinc chloride, yielding oxazoline ligands for use in Cu-catalyzed enantioselective nitroaldol reactions .Applications De Recherche Scientifique
Proteomics Research
2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and modifications.
Synthesis of Antifolate and Antibacterial Quinazoline Derivatives
This compound may be used for the synthesis of antifolate and antibacterial quinazoline derivatives . Antifolates are a type of drug that inhibits the function of folic acid, which is necessary for cell division. They are used in cancer treatment. Antibacterial quinazoline derivatives could be used in the development of new antibiotics.
Synthesis of Bis (4-oxoquinazolin-2-yl)pyridine and Fluoro-containing Quinazolin-4 (1 H)-ones
2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile may be used for the synthesis of bis (4-oxoquinazolin-2-yl)pyridine and fluoro-containing quinazolin-4 (1 H)-ones . These compounds could have potential applications in medicinal chemistry.
Synthesis of Heterocyclic Compounds
The ortho-positioning of the amine and nitrile substituents makes 2-amino-5-bromo-3-chloro-6-fluorobenzonitrile an ideal precursor for synthesising heterocyclic compounds . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They are widely used in medicinal chemistry and drug design.
Synthesis of Oxazoline Ligands
2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile reacts with aminoethanol derivatives catalysed by zinc chloride, yielding oxazoline ligands . These ligands could be used in Cu-catalysed enantioselective nitroaldol reactions. Enantioselective synthesis, also called asymmetric synthesis, is a form of chemical synthesis. It is defined by IUPAC as: a chemical reaction (or reaction sequence) in which one or more new elements of chirality are formed in a substrate molecule and which produces the stereoisomeric (enantiomeric or diastereoisomeric) products in unequal amounts.
Gene Editing Research
There is some indication that 2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile could be used in gene editing research . However, the details of its application in this field are not clear from the available resources.
Propriétés
IUPAC Name |
2-amino-5-bromo-3-chloro-6-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFN2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFNZWZNSTWZMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C#N)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




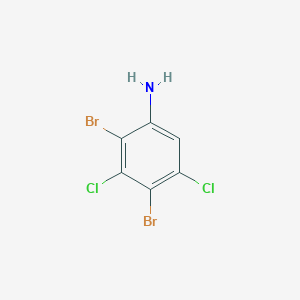

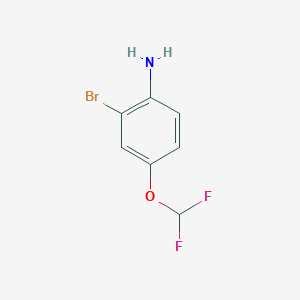



![Benzyl 2-chloro-2-[2-(3-trifluoromethylphenyl)hydrazono]acetate](/img/structure/B3069990.png)


